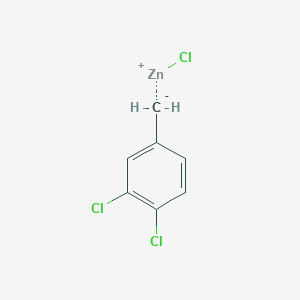

3,4-Dichlorobenzylzinc chloride

Description

3,4-Dichlorobenzyl chloride (CAS 102-47-6) is an organochlorine compound with the molecular formula C₇H₅Cl₃ and a molecular weight of 195.48 g/mol . It is structurally characterized by a benzyl chloride backbone substituted with two chlorine atoms at the 3- and 4-positions of the aromatic ring. Key physical properties include a boiling point of 122–124°C at 14 mmHg, a density of 1.416 g/cm³, and a refractive index of 1.5766 . The compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and specialty polymers. Its high reactivity stems from the benzylic chloride group, enabling nucleophilic substitution reactions .

Properties

Molecular Formula |

C7H5Cl3Zn |

|---|---|

Molecular Weight |

260.8 g/mol |

IUPAC Name |

chlorozinc(1+);1,2-dichloro-4-methanidylbenzene |

InChI |

InChI=1S/C7H5Cl2.ClH.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

InChI Key |

AVZKZESMSMOMSH-UHFFFAOYSA-M |

SMILES |

[CH2-]C1=CC(=C(C=C1)Cl)Cl.Cl[Zn+] |

Canonical SMILES |

[CH2-]C1=CC(=C(C=C1)Cl)Cl.Cl[Zn+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chlorobenzyl Chloride

- Molecular Formula : C₇H₆Cl₂

- Key Differences: The absence of a second chlorine substituent reduces steric hindrance and electron-withdrawing effects compared to 3,4-dichlorobenzyl chloride. Crystallographic studies reveal that the C–Cl bond length in 4-chlorobenzyl chloride (1.727 Å) is marginally shorter than in the 3,4-dichloro analog (1.724–1.768 Å), reflecting subtle electronic variations . Reactivity: The mono-chlorinated derivative exhibits faster reaction kinetics in SN₂ substitutions due to reduced steric constraints .

3,5-Dichlorobenzoyl Chloride

- Molecular Formula : C₇H₃Cl₃O

- Key Differences :

- The acyl chloride group (–COCl) confers distinct reactivity, enabling esterification and amidation rather than alkylation.

- The molecular weight (209.46 g/mol) is higher than 3,4-dichlorobenzyl chloride due to the oxygen atom .

- C–Cl Bond Lengths : In acyl chlorides, the C–Cl bond (1.768 Å) is longer than in benzyl chlorides, reflecting differences in hybridization (sp² vs. sp³) .

3,4-Dichlorobenzoic Acid Chloride

- Molecular Formula : C₇H₃Cl₃O

- Key Differences: Structural analysis via X-ray diffraction shows C–Cl bond lengths of 1.724–1.768 Å, consistent with aromatic and acyl chloride systems . This compound is more polar than 3,4-dichlorobenzyl chloride, leading to higher solubility in polar solvents (e.g., ethanol) .

Physical and Chemical Properties Comparison

*Estimated based on structural analogs.

Structural and Electronic Insights

- Crystal Packing :

- 3,4-Dichlorobenzyl chloride exhibits a triclinic crystal system (similar to 3,4-dichlorobenzoic acid chloride), with intermolecular van der Waals interactions dominating .

- In contrast, 4-chlorobenzyl chloride forms orthorhombic crystals with distinct Cl···Cl interactions (3.45 Å), influencing melting points .

- Electronic Effects :

- The electron-withdrawing chlorine substituents in 3,4-dichlorobenzyl chloride deactivate the aromatic ring , directing electrophilic substitutions to the less hindered 2-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.